molecular formula C10H18Cl2N4 B1402900 4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride CAS No. 1401425-64-6

4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride

Cat. No. B1402900
M. Wt: 265.18 g/mol
InChI Key: JYHYPNKOTUFZHU-UHFFFAOYSA-N
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Description

“4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride” is a chemical compound with the molecular formula C10H18Cl2N4 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity . Another study reported the synthesis of piperazine derivatives via cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Receptor Binding

  • Synthesis and Receptor Binding Assays: Piperazine derivatives, including those structurally related to 4-(Pyridin-2-ylmethyl)piperazin-1-amine, have been synthesized and evaluated for their receptor binding properties, particularly with dopamine receptors. For example, compounds like 3-(4-benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine have shown potential as dopamine D4 receptor ligands (Li Guca, 2014).

Anticancer Activity

  • Evaluation for Anticancer Activity: Piperazine-2,6-dione derivatives, synthesized from amines like pyridin-2-ylmethanamine, have been investigated for their anticancer properties against various cancer cell lines, demonstrating significant activity (Sandeep Kumar et al., 2013).
  • Anticancer Activities of Novel Mannich Bases: Mannich bases derived from compounds like 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine have been synthesized and tested for their anticancer activities, particularly against prostate cancer cells (S. Demirci & N. Demirbas, 2019).

Drug Metabolism

  • Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients: Studies have examined the metabolism of flumatinib, a tyrosine kinase inhibitor containing a piperazine structure. These studies have been essential in understanding the metabolic pathways of such compounds in humans (Aishen Gong et al., 2010).

Crystal Structures

  • Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines: Research on the crystal structures of various piperazine derivatives, including 1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine, provides insights into the physical characteristics that may influence their biological activities (Jason P. Safko & R. Pike, 2012).

G Protein-Biased Dopaminergics

  • Discovery of G Protein-Biased Dopaminergics: Compounds with a pyrazolo[1,5-a]pyridine substructure, akin to 4-(Pyridin-2-ylmethyl)piperazin-1-amine, have been identified as high-affinity dopamine receptor partial agonists, showing promise in designing novel therapeutics (D. Möller et al., 2017).

Ligand Synthesis and Coordination Polymers

  • Synthesis of Linear Piperazine-Pyridine Ligand and Coordination Polymer: Studies have focused on creating new ligands and coordination polymers, demonstrating the versatility of piperazine compounds in materials science (Yunyin Niu et al., 2001).

Future Directions

The future directions for the study of “4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, compounds with similar structures have been studied for their potential as serotonin reuptake inhibitors , suggesting possible applications in the treatment of conditions related to serotonin imbalance.

properties

IUPAC Name

4-(pyridin-2-ylmethyl)piperazin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c11-14-7-5-13(6-8-14)9-10-3-1-2-4-12-10;;/h1-4H,5-9,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHYPNKOTUFZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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